

"6-Nitrobenzo[b]thiophene-2-carboxylic acid"

molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B175429

[Get Quote](#)

An In-depth Technical Guide to **6-Nitrobenzo[b]thiophene-2-carboxylic Acid**

Abstract

This document provides a comprehensive technical overview of **6-Nitrobenzo[b]thiophene-2-carboxylic acid**, a nitro-substituted heterocyclic compound. The guide details its molecular structure, physicochemical properties, and characteristic spectroscopic data. Furthermore, it outlines a representative synthetic protocol and methods for its characterization, tailored for researchers, scientists, and professionals in the field of drug development and materials science. All quantitative data is presented in structured tables for clarity and comparative analysis.

Molecular Structure and Chemical Identifiers

6-Nitrobenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene, featuring a nitro group (NO_2) at the 6-position of the benzene ring and a carboxylic acid group (-COOH) at the 2-position of the thiophene ring. The presence of these functional groups, combined with the rigid bicyclic core, imparts specific chemical and physical properties to the molecule.

Chemical Structure Diagram

Caption: Molecular structure of **6-Nitrobenzo[b]thiophene-2-carboxylic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	6-nitro-1-benzothiophene-2-carboxylic acid	[1]
CAS Number	19983-42-7	[2]
Molecular Formula	C ₉ H ₅ NO ₄ S	[2] [3]
Molecular Weight	223.21 g/mol	[2] [3]
Canonical SMILES	C1=CC2=C(C=C1--INVALID-LINK--[O-])SC(=C2)C(=O)O	N/A
MDL Number	MFCD13180963	[2]

Physicochemical Properties

The physicochemical properties of this compound are influenced by its aromatic system, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety.

Table 2: Physicochemical Data

Property	Value	Notes
Physical State	Solid (predicted)	N/A
XLogP3	2.6	Computed value, indicating moderate lipophilicity. [3]
Hydrogen Bond Donors	1	From the carboxylic acid -OH group. [3]
Hydrogen Bond Acceptors	5	From the nitro and carboxylic acid oxygens. [3]
Rotatable Bond Count	2	The C-C bond of the carboxyl group and the C-N bond of the nitro group. [3]
Storage	Sealed in dry, 2-8°C	Recommended for maintaining stability. [2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **6-Nitrobenzo[b]thiophene-2-carboxylic acid**. The following tables summarize the expected spectroscopic features.

Table 3: Predicted ^1H NMR Spectral Data

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H-3	~8.0 - 8.5	Singlet (s)	Proton on the thiophene ring, deshielded by the adjacent carboxylic acid.
H-7	~8.2 - 8.6	Doublet (d)	Aromatic proton ortho to the nitro group, significantly deshielded.
H-5	~7.8 - 8.2	Doublet of doublets (dd)	Aromatic proton meta to the nitro group and ortho to the sulfur-fused carbon.
H-4	~7.6 - 8.0	Doublet (d)	Aromatic proton ortho to the sulfur-fused carbon.
-COOH	~10 - 13	Broad Singlet (br s)	Acidic proton, chemical shift is concentration and solvent dependent. Disappears upon D_2O exchange. ^[4]

Note: Predicted values are based on the analysis of related benzo[b]thiophene derivatives and general principles of NMR spectroscopy. Actual values may vary based on solvent and

experimental conditions.[5][6]

Table 4: Predicted ^{13}C NMR Spectral Data

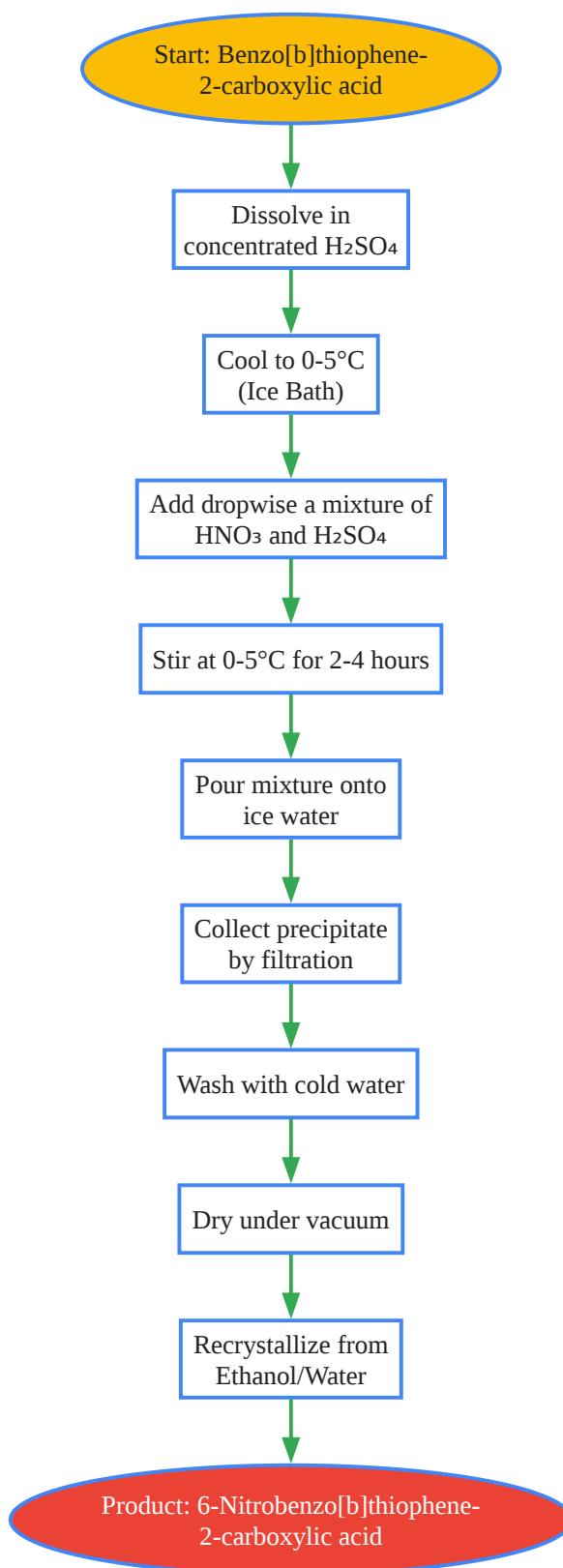
| Carbon Position | Predicted Chemical Shift (δ , ppm) | Notes | | :--- | :--- | :--- | :--- | | C=O (Carboxyl) | 160 - 175 | Carbonyl carbon, highly deshielded.[4] | | C-6 (C-NO₂) | 145 - 155 | Aromatic carbon attached to the nitro group. | | Thiophene Carbons | 125 - 145 | Chemical shifts are influenced by the substituents. | | Benzene Carbons | 120 - 140 | Aromatic carbons of the benzene ring. |

Table 5: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid O-H	Stretching	2500-3300	Broad, Strong
Aromatic C-H	Stretching	3000-3100	Medium
Carboxylic Acid C=O	Stretching	1680-1725	Strong
Nitro Group N-O	Asymmetric Stretching	1500-1560	Strong
Aromatic C=C	Stretching	1450-1600	Medium to Weak
Nitro Group N-O	Symmetric Stretching	1340-1390	Strong
Carboxylic Acid C-O	Stretching	1210-1320	Medium

Note: These ranges are based on typical values for the respective functional groups.[5][7][8]

Table 6: Predicted Mass Spectrometry Data


Parameter	Value/Fragment	Notes
Molecular Ion $[M]^+$	m/z 223	Corresponding to the molecular weight of the compound.
$[M-OH]^+$	m/z 206	Loss of the hydroxyl radical from the carboxylic acid.
$[M-NO_2]^+$	m/z 177	Loss of the nitro group.
$[M-COOH]^+$	m/z 178	Loss of the carboxyl radical.

Experimental Protocols

Protocol 4.1: Synthesis via Nitration

This protocol describes a general method for the synthesis of **6-Nitrobenzo[b]thiophene-2-carboxylic acid** from benzo[b]thiophene-2-carboxylic acid. The regioselectivity of nitration can be sensitive to reaction conditions.^[5]

Workflow Diagram: Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Nitrobenzo[b]thiophene-2-carboxylic acid**.

Methodology:

- Dissolution: Carefully dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at room temperature with stirring.
- Cooling: Cool the solution to 0-5°C using an ice-salt bath.
- Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution, maintaining the temperature below 5°C.
- Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
- Isolation: A precipitate will form. Collect the solid product by vacuum filtration.
- Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral to pH paper.
- Drying: Dry the product under vacuum at 50-60°C.
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the desired 6-nitro isomer.

Protocol 4.2: Characterization by FT-IR Spectroscopy

Methodology:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried product (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Background Scan: Place no sample in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

- Sample Scan: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .
- Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands corresponding to the functional groups as detailed in Table 5.

Conclusion

This technical guide provides foundational data on the molecular structure, properties, and characterization of **6-Nitrobenzo[b]thiophene-2-carboxylic acid**. The tabulated data and detailed protocols serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related heterocyclic compounds. The provided information facilitates further investigation into its potential applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 19983-42-7|6-Nitrobenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 4-Nitrobenzo[b]thiophene-2-carboxylic acid | C9H5NO4S | CID 22123322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]

- To cite this document: BenchChem. ["6-Nitrobenzo[b]thiophene-2-carboxylic acid" molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175429#6-nitrobenzo-b-thiophene-2-carboxylic-acid-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com